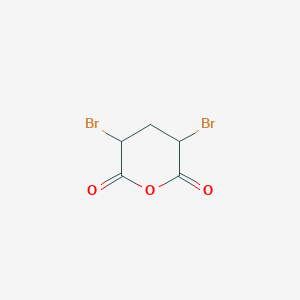

3,5-Dibromo-dihydro-pyran-2,6-dione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Properties

3,5-Dibromo-dihydro-pyran-2,6-dione exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting glycolysis—a crucial metabolic pathway for tumor growth. By disrupting glycolysis, this compound may hinder cancer cell proliferation and survival .

Antimicrobial Activity

The compound’s bromine atoms contribute to its antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and even drug-resistant strains. Researchers are keen on understanding its mechanism of action and potential applications in developing novel antimicrobial agents .

Chemical Synthesis and Derivatives

3,5-Dibromo-dihydro-pyran-2,6-dione serves as a valuable building block in organic synthesis. Chemists use it to create derivatives with modified functional groups. These derivatives find applications in drug discovery, material science, and other fields.

Biochemical Research

In biochemical studies, this compound acts as a substrate for enzymes involved in glycolysis and energy metabolism. Researchers use it to investigate enzyme kinetics, inhibition, and substrate specificity. Its unique structure provides insights into metabolic pathways .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light activation of photosensitizers. 3,5-Dibromo-dihydro-pyran-2,6-dione has been explored as a potential photosensitizer due to its ability to generate reactive oxygen species upon light exposure. PDT could be an alternative or adjunctive therapy for certain cancers .

Chemical Education and Demonstrations

Educators use this compound in chemistry labs to demonstrate chemical reactions, especially those involving bromination. Its colorful reaction with phenol or other suitable substrates can captivate students and enhance their understanding of organic chemistry .

Propiedades

IUPAC Name |

3,5-dibromooxane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGKMZHCBCNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC(=O)C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-dihydro-pyran-2,6-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)